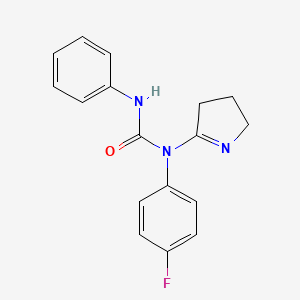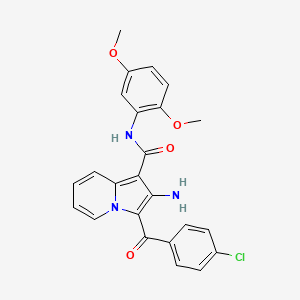
N-methyl-N-phenyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-methyl-N-phenyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MPAC and has been synthesized using various methods, including the use of pyrazine-2-carbonyl chloride, N-methyl-N-phenylacetamide, and sodium hydride. The synthesis of MPAC has been optimized to ensure high yields and purity of the final product.
Scientific Research Applications
Synthesis and Characterization
- N-methyl-N-phenyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide and its derivatives are extensively explored in the field of organic synthesis. For instance, derivatives of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are structurally similar, have been synthesized and characterized using various spectroscopic techniques (Hassan, Hafez, & Osman, 2014). These compounds show the diversity and adaptability of pyrazine derivatives in synthetic chemistry.
Cytotoxicity Studies
- Pyrazine derivatives, similar to this compound, are explored for their cytotoxic properties. For example, the synthesis of certain pyrazole and pyrazolo[1,5-a]pyrimidine derivatives demonstrated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). This suggests potential applications in cancer research and drug development.
Antimicrobial and Antiviral Activities
- The antimicrobial and antiviral activities of pyrazine derivatives are another area of research interest. For instance, studies on benzamide-based 5-aminopyrazoles and their fused heterocycles, which are structurally related to this compound, have shown remarkable anti-avian influenza virus activity (Hebishy, Salama, & Elgemeie, 2020). This highlights the potential of pyrazine derivatives in the development of new antiviral agents.
Application in Heterocyclic Chemistry
- Pyrazine derivatives play a significant role in the field of heterocyclic chemistry. They serve as key intermediates for synthesizing various heterocyclic compounds, which have numerous pharmaceutical and chemical applications (Fadda, Etman, El-Seidy, & Elattar, 2012). This demonstrates the versatility of these compounds in creating diverse molecular structures.
Spectroscopic Analysis and Molecular Dynamics
- Spectroscopic analysis and molecular dynamics studies of pyrazine derivatives provide insights into their chemical properties and potential reactivity. For instance, FT-IR and FT-Raman characterization of N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, a compound related to this compound, have been conducted to investigate its reactive properties (Ranjith et al., 2017). Such studies are crucial for understanding the molecular behavior of these compounds.
Potential for Enzyme Inhibition
- Pyrazine derivatives are also investigated for their potential as enzyme inhibitors. For example, novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines have shown activity as acetylcholinesterase enzyme inhibitors (Elumalai et al., 2014). This opens up avenues for their use in treating diseases related to enzyme dysfunction.
properties
IUPAC Name |
N-methyl-N-phenyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-19(13-5-3-2-4-6-13)15(21)12-10-20(11-12)16(22)14-9-17-7-8-18-14/h2-9,12H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSVDRCTJUBVAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


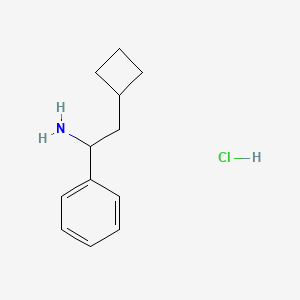
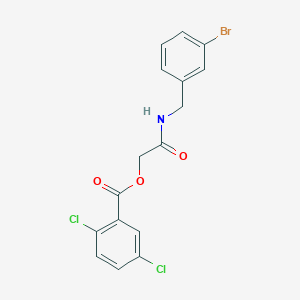
![(2-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2379847.png)

![3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol](/img/structure/B2379851.png)
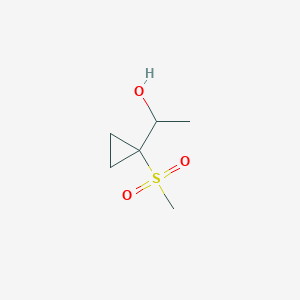
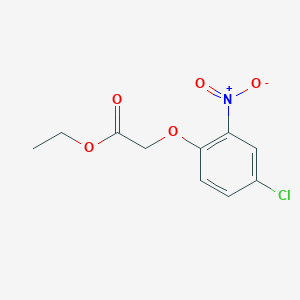
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-3-(3-fluorophenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2379854.png)
